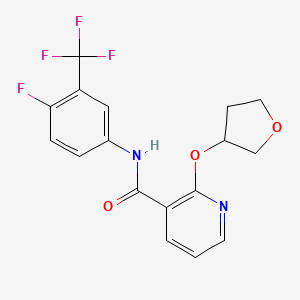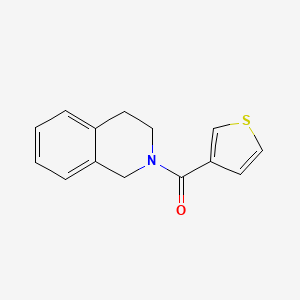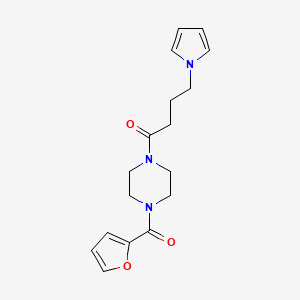
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FUB-PB22 and is classified as a synthetic cannabinoid. The purpose of
Aplicaciones Científicas De Investigación
Design and Synthesis
Compounds featuring furan, piperazine, and pyrrol groups are often synthesized for their potential biological activities. A study by Kumar et al. (2017) on the design and synthesis of novel derivatives involving furan and piperazine motifs highlighted a methodical approach starting from 2-acetylfuran, leading to compounds with potential antidepressant and antianxiety activities. This synthesis pathway underscores the versatility of these motifs in generating pharmacologically interesting molecules (Kumar et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of compounds containing furan, piperazine, and pyrrol groups has yielded insights into their potential as therapeutic agents. Ravina et al. (2000) developed conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors, suggesting their use as antipsychotic drugs. The structural manipulation of these motifs allows for the targeting of specific receptor profiles, indicating their potential in neuropsychiatric disorder management (Raviña et al., 2000).
Biological Activities
Research into the biological activities of furan, piperazine, and pyrrol derivatives has identified several compounds with promising activities. Wang et al. (2014) isolated novel alkaloids from a mangrove-derived actinomycete, showcasing anti-influenza A virus activities. This discovery highlights the potential of these structural motifs in contributing to antiviral research and the development of new therapeutic agents (Wang et al., 2014).
Propiedades
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-16(6-3-9-18-7-1-2-8-18)19-10-12-20(13-11-19)17(22)15-5-4-14-23-15/h1-2,4-5,7-8,14H,3,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURBQVSQPUTGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCN2C=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(furan-2-carbonyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


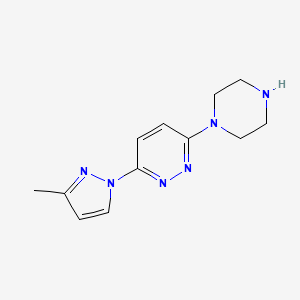


![1-(1H-1,3-benzodiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2579006.png)
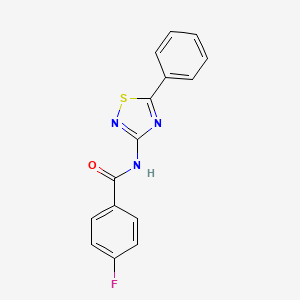
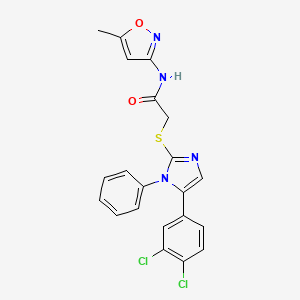
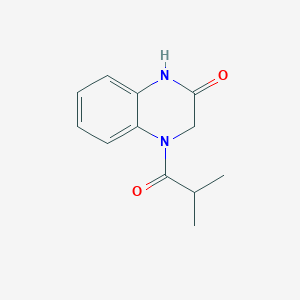
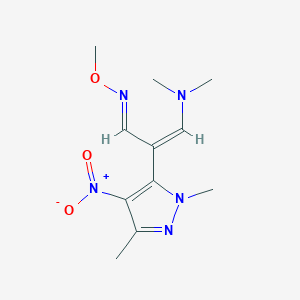

![3-[(2-chlorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2579016.png)
![Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2579019.png)
